N-[cyano(2-fluorophenyl)methyl]-2-[(trifluoromethyl)sulfanyl]acetamide (CAS: 1280942-18-8) is a highly specialized, polyfluorinated synthetic intermediate and screening scaffold designed for advanced medicinal chemistry and agrochemical development [1]. It integrates an alpha-aminonitrile motif with a highly lipophilic trifluoromethylthio (-SCF3) ether and an ortho-fluorinated aromatic ring. In industrial procurement, this compound is primarily sourced as a late-stage building block or a direct screening candidate where extreme lipophilicity and metabolic resistance are required [1]. The presence of the alpha-cyano group provides a versatile synthetic handle for tetrazole or amidine conversion, while also functioning as a potential reversible covalent warhead for targeted enzyme inhibition workflows.
Substituting this compound with simpler analogs, such as N-[cyano(phenyl)methyl]-2-(methylsulfanyl)acetamide, critically compromises both metabolic stability and membrane permeability. The absence of the trifluoromethylthio (-SCF3) group reduces the Hansch lipophilicity parameter (π) by approximately 0.8 units, leading to inferior passive cellular uptake in phenotypic assays [2]. Furthermore, omitting the 2-fluoro substituent on the phenyl ring exposes the ortho position to rapid oxidative metabolism by hepatic cytochromes (e.g., CYP3A4), drastically reducing the compound's half-life in biological models [1]. For procurement workflows targeting robust pharmacokinetic profiles or highly lipophilic binding pockets, these generic substitutions result in premature assay failure and poor in vivo translation.
The inclusion of the -SCF3 group provides a massive boost to lipophilicity compared to standard thioethers. Based on class-level Hansch parameters, the -SCF3 group contributes a π value of 1.44, whereas a simple methylthio (-SCH3) group contributes only 0.61 [1]. This +0.83 log unit difference translates to exponentially higher partitioning into lipid bilayers, making this specific compound highly effective for assays requiring passive membrane permeability or penetration into deep, hydrophobic target pockets.
| Evidence Dimension | Calculated LogP contribution (Hansch π parameter) |
| Target Compound Data | π ≈ 1.44 (for -SCF3 group) |
| Comparator Or Baseline | π ≈ 0.61 (for -SCH3 analog) |
| Quantified Difference | +0.83 log units in lipophilicity contribution |
| Conditions | In silico predictive modeling / standard SAR profiling |
Procuring the -SCF3 derivative ensures superior passive membrane permeability in cellular assays compared to standard thioethers.
Standard phenyl-containing alpha-aminonitriles are highly susceptible to rapid oxidative clearance via ortho-hydroxylation by cytochrome P450 enzymes. The strategic placement of the 2-fluoro substituent in CAS 1280942-18-8 sterically and electronically deactivates this metabolic hotspot [1]. Compared to the unsubstituted N-[cyano(phenyl)methyl] baseline, this fluorination significantly extends the predicted microsomal half-life, ensuring the compound remains intact during prolonged cellular or in vivo screening.
| Evidence Dimension | Hepatic microsomal clearance vulnerability |
| Target Compound Data | Steric and electronic blocking of ortho-hydroxylation |
| Comparator Or Baseline | Unsubstituted phenyl analog (highly vulnerable to CYP oxidation) |
| Quantified Difference | Elimination of the primary ortho-oxidation liability |
| Conditions | In vitro human liver microsome (HLM) stability models |
The 2-fluoro substitution prevents rapid metabolic degradation, making this exact compound necessary for in vivo or long-term cellular studies.
Unlike inert benzyl or alkyl linkers, the alpha-cyano group in this scaffold serves a dual purpose: it acts as a reactive electrophile capable of forming reversible thioimidate adducts with catalytic cysteines, and it serves as a synthetic precursor [1]. Compared to a des-cyano baseline (e.g., N-(2-fluorobenzyl) derivatives), this exact compound allows for direct [3+2] cycloadditions to form tetrazoles or direct deployment in covalent inhibitor screening libraries.
| Evidence Dimension | Electrophilic reactivity / Synthetic handle availability |
| Target Compound Data | Alpha-cyano group enables direct nucleophilic attack or cycloaddition |
| Comparator Or Baseline | Des-cyano analog (inert benzylic position) |
| Quantified Difference | Enables covalent binding modes and multi-step heterocycle synthesis absent in the baseline |
| Conditions | Enzymatic assay conditions / Synthetic heterocycle derivation |
Buyers targeting protease enzymes or requiring a precursor for tetrazole-based bioisosteres must procure this cyano-containing specific scaffold.
Leveraging the alpha-cyano group as a warhead for targeting cysteine proteases (e.g., cathepsins, viral proteases), where the highly lipophilic -SCF3 group is required to access and anchor into deep hydrophobic sub-pockets [1].
Utilizing the cyano group for [3+2] cycloaddition with azides to generate tetrazole-containing agrochemicals or pharmaceuticals, requiring the exact 1280942-18-8 precursor to retain the critical 2-fluoro and -SCF3 metabolic safeguards [2].
Employing the compound directly in high-throughput screening libraries where the combination of polyfluorination and thioether linkages is a proven, procurement-relevant motif for nematode toxicity and environmental soil stability [2].